molecular formula C14H22FNO2S B5836422 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No.: B5836422
M. Wt: 287.40 g/mol
InChI Key: NNSUIXLZZRLBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide typically involves hydroamination methods. One innovative approach reported by Baran and coworkers utilizes practical olefin hydroamination with nitroarenes . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale hydroamination processes, utilizing advanced reactors and precise control of reaction parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Integral in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is unique due to its hindered amine motif, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .

Properties

IUPAC Name

4-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2S/c1-13(2,3)10-14(4,5)16-19(17,18)12-8-6-11(15)7-9-12/h6-9,16H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSUIXLZZRLBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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